molecular formula C10H14FN B13147561 N-(4-Fluorobenzyl)-N-methylethanamine

N-(4-Fluorobenzyl)-N-methylethanamine

Cat. No.: B13147561
M. Wt: 167.22 g/mol
InChI Key: DIABMCLVHYTCGC-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N-methylethanamine is a fluorinated amine compound serving as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated benzylamine derivatives are frequently employed in drug discovery and development because the introduction of fluorine can significantly alter a molecule's properties, such as its metabolic stability, bioavailability, and binding affinity to biological targets . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Its structure, featuring both a fluorine atom and a tertiary amine, makes it a versatile precursor for constructing compound libraries. Fluorine's strong electron-withdrawing nature and the amine's reactivity provide multiple handles for chemical modification, enabling the exploration of structure-activity relationships . As with many specialized biochemical tools, this compound is intended for research applications as a chemical intermediate. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylethanamine

InChI

InChI=1S/C10H14FN/c1-3-12(2)8-9-4-6-10(11)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

DIABMCLVHYTCGC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-methylethanamine typically involves the reaction of 4-fluorobenzyl chloride with N-methylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobenzyl)-N-methylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include signal transduction cascades and metabolic processes that are modulated by the compound.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-methylethanamine

  • Structure: Replaces the benzyl group with a phenoxy moiety.
  • Molecular Formula: C₉H₁₂FNO
  • Key Differences: The phenoxy group introduces a stronger electron-withdrawing effect compared to benzyl, altering electronic distribution.
  • Applications : Likely explored in CNS-targeting agents due to structural similarity to phenethylamine derivatives.

N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine

  • Structure: Features a dimethylamino group and a methyl-substituted benzyl ring.
  • Molecular Formula : C₁₂H₁₈FN₂
  • Methyl substituent on the benzyl ring: Enhances lipophilicity and metabolic stability.
  • Applications : Structural complexity suggests use in targeted therapies or as a ligand for metal coordination.

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure : Incorporates a piperidine ring and naphthyl group.
  • Molecular Formula : C₂₅H₂₆FN₂O
  • Key Differences :
    • Piperidine and carboxamide groups : Introduce hydrogen-bonding capacity and conformational rigidity.
    • Naphthyl group : Enhances aromatic stacking interactions, critical for enzyme inhibition (e.g., SARS-CoV-2 main protease) .
  • Applications : Explicitly studied as a SARS-CoV-2 inhibitor with demonstrated activity .

4-Fluoro-N-[(4-nitrophenyl)methyl]benzeneethanamine

  • Structure : Substitutes the benzyl group with a nitrobenzyl moiety.
  • Molecular Formula : C₁₅H₁₅FN₂O₂
  • Reduced metabolic stability: Nitro groups are prone to reduction in vivo, limiting therapeutic utility.
  • Applications : May serve as an intermediate in synthesis of fluorescent probes or nitroreductase-activated prodrugs.

2-(4-Methoxyphenyl)-N-methylethanamine

  • Structure : Replaces fluorine with a methoxy group.
  • Molecular Formula: C₁₀H₁₅NO
  • Key Differences :
    • Methoxy group : Electron-donating effect increases electron density on the aromatic ring, altering receptor affinity.
    • Higher solubility : Methoxy groups improve aqueous solubility compared to fluorine.
  • Applications: Potential use in serotonin or dopamine receptor modulation due to structural resemblance to neurotransmitters.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-(4-Fluorobenzyl)-N-methylethanamine C₁₀H₁₃FN 166.22 4-Fluorobenzyl, N-methyl Radiopharmaceutical precursor
2-(4-Fluorophenoxy)-N-methylethanamine C₉H₁₂FNO 169.20 4-Fluorophenoxy CNS-targeting potential
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine C₁₂H₁₈FN₂ 209.28 4-Fluoro-2-methylbenzyl, dimethylamino Enhanced receptor specificity
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₆FN₂O 392.49 Piperidine, naphthyl, carboxamide SARS-CoV-2 inhibition
4-Fluoro-N-[(4-nitrophenyl)methyl]benzeneethanamine C₁₅H₁₅FN₂O₂ 274.29 4-Nitrobenzyl Prodrug intermediate
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO 165.23 4-Methoxybenzyl Improved solubility, neurotransmitter analog

Key Research Findings and Implications

  • Electronic Effects : Fluorine substitution enhances metabolic stability and bioavailability compared to methoxy or nitro groups .
  • Structural Complexity : Piperidine and carboxamide moieties in analogs improve target engagement but may reduce synthetic accessibility .
  • Pharmacological Potential: Fluorinated benzylamines are promising scaffolds for antiviral and CNS-targeted therapies, though further in vivo studies are needed.

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